Cyclohexane-1,2-dicarbonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
cyclohexane-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUWHGADIVLYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Pathways for Cyclohexane 1,2 Dicarbonitrile and Its Derivatives
Advanced Synthetic Routes to Cyclohexane-1,2-dicarbonitrile Scaffolds
The construction of the this compound framework can be approached through several synthetic avenues, each with its own advantages and challenges. These routes range from traditional multi-step sequences to more efficient one-pot reactions and catalytic methods.
Multi-step Synthetic Strategies
Multi-step syntheses provide a classical yet reliable approach to constructing complex molecules like this compound. These strategies often begin with readily available starting materials, such as cyclohexanone (B45756) or its derivatives. A common sequence involves the formation of a cyanohydrin, followed by conversion of the hydroxyl group to a leaving group and subsequent nucleophilic substitution with a cyanide salt.
Another potential multi-step approach involves the Diels-Alder reaction between a suitable diene and a dienophile containing nitrile groups to form a cyclohexene (B86901) precursor. Subsequent reduction of the double bond would then yield the saturated this compound. The choice of diene and dienophile is crucial for achieving the desired substitution pattern.
While direct multi-step syntheses for this compound are not extensively documented in recent literature, methods for related compounds such as cyclohexane-1,4-dicarbonitrile (B80774) are established. These often involve the conversion of cyclohexane-1,4-dicarboxylic acid to the corresponding diamide, followed by dehydration to the dinitrile. A similar strategy could theoretically be applied to cyclohexane-1,2-dicarboxylic acid.
One-Pot Reaction Approaches for Cyclohexanecarbonitrile (B123593) Precursors
One-pot reactions offer a significant improvement in efficiency and sustainability over traditional multi-step syntheses by minimizing intermediate isolation and purification steps. While specific one-pot syntheses for this compound are not prevalent, methodologies developed for the closely related cyclohexanecarbonitrile provide valuable insights into potential strategies.
For instance, a highly efficient one-pot synthesis of cyclohexanecarbonitrile has been developed starting from cyclohexanone. researchgate.netbeilstein-journals.org This process involves the in-situ formation of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate, which is then oxidized to yield the final product. researchgate.netbeilstein-journals.org This approach, which can be performed entirely in methanol, showcases the potential for developing streamlined syntheses for related dinitrile compounds. researchgate.netbeilstein-journals.org The use of environmentally friendly oxidants further enhances the green credentials of such methods. scirp.org
| Starting Material | Key Reagents | Product | Overall Yield | Reference |
| Cyclohexanone | Methyl hydrazinecarboxylate, HCN, Oxidant (e.g., NaClO, H₂O₂) | Cyclohexanecarbonitrile | >95% | researchgate.netscirp.org |
This table showcases a one-pot synthesis for a related mononitrile compound, highlighting a potential strategy for dinitrile synthesis.
Catalytic Synthesis of Cyclohexane-Derived Nitriles
Catalytic methods represent the forefront of efficient and selective organic synthesis. For cyclohexane-derived nitriles, catalytic hydrogenation of unsaturated precursors is a key strategy. While direct catalytic synthesis of this compound is not widely reported, the hydrogenation of related aromatic nitriles to their saturated counterparts is a well-established transformation. For example, the hydrogenation of benzonitrile (B105546) can yield cyclohexanecarbonitrile, and similar approaches could be envisioned for dinitrile analogues.
The choice of catalyst is critical in these reactions, influencing both the efficiency and selectivity of the hydrogenation. Catalysts such as rhodium on carbon (Rh/C) and palladium on carbon (Pd/C) have been shown to be effective for the hydrogenation of aromatic nitriles under ordinary hydrogen pressure.
Furthermore, catalytic methods can be employed in the synthesis of precursors. For example, the use of a copper(II) chloride catalyst has been reported in the oxidation step of a one-pot synthesis of cyclohexanecarbonitrile. scirp.org The development of novel catalytic systems continues to be an active area of research, with the potential to unlock more direct and efficient routes to this compound.
Stereoselective Synthesis of this compound Derivatives
The presence of multiple stereocenters in this compound derivatives necessitates the use of stereoselective synthetic methods to control the spatial arrangement of substituents. Both diastereoselective and enantioselective approaches are crucial for accessing specific stereoisomers with desired properties.
Diastereoselective Pathways in Polyfunctional Cyclohexane (B81311) Formation
The diastereoselective synthesis of highly substituted cyclohexane rings is a cornerstone of modern organic chemistry. Cascade reactions, such as the Michael-aldol domino reaction, have proven to be powerful tools for the rapid assembly of complex carbocyclic scaffolds with excellent diastereoselectivity. nih.gov These reactions allow for the formation of multiple carbon-carbon bonds and stereocenters in a single synthetic operation.
For example, the organocatalyzed Michael-aldol domino reaction of trisubstituted Michael acceptors with β-keto ester nucleophiles can produce polyfunctional cyclohexanones with high diastereomeric ratios. nih.gov These cyclohexanone products can then serve as versatile intermediates for further elaboration into dinitrile derivatives. The stereochemical outcome of these reactions is often governed by the catalyst and reaction conditions, allowing for the selective formation of a particular diastereomer.
A cascade inter-intramolecular double Michael strategy has also been reported for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates, achieving complete diastereoselectivity in many cases. beilstein-journals.org Such strategies, which create densely functionalized cyclohexane cores, are highly valuable for the synthesis of complex this compound derivatives.
| Reactants | Catalyst/Conditions | Product Type | Diastereomeric Ratio (dr) | Reference |
| Trisubstituted Michael acceptor, β-keto ester | Base-catalyzed | Polyfunctional cyclohexanone | up to >20:1 | nih.gov |
| Curcumins, Arylidenemalonates | aq. KOH, TBAB | Functionalized cyclohexanone | Complete in most cases | beilstein-journals.org |
This table highlights examples of diastereoselective reactions to form highly substituted cyclohexane precursors.
Enantioselective Approaches to Chiral Cyclohexane Nitriles
The synthesis of enantiomerically pure chiral cyclohexane nitriles is of significant interest, particularly for applications in medicinal chemistry and materials science. Organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity in the synthesis of chiral molecules.
While direct enantioselective synthesis of this compound is a developing area, approaches to related chiral cyclohexane derivatives provide a strong foundation. For instance, the organocatalytic asymmetric synthesis of spirocyclohexane oxindole (B195798) derivatives containing dinitrile functionalities has been achieved with excellent enantioselectivities (up to 98% ee). rsc.org These complex structures are built upon a cyclohexane ring, demonstrating the feasibility of controlling the stereochemistry of dinitrile-substituted cyclohexanes.
The desymmetrization of prochiral cyclohexanes is another elegant strategy for accessing enantiomerically enriched products. Although not yet reported specifically for this compound, the enantioselective desymmetrization of prochiral 1,3-cyclodiketones has been successfully demonstrated using organocatalysis. researchgate.net This highlights a promising avenue for the future development of enantioselective syntheses of chiral this compound derivatives. The existence of compounds like (2S)-cyclohexane-1,2-dicarbonitrile in chemical databases underscores the importance of developing such synthetic routes. nih.gov
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound and its derivatives is increasingly guided by the principles of green chemistry, which advocate for the development of environmentally benign chemical processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies employed in this context include the use of solvent-free reaction conditions, the application of aqueous media, the implementation of microwave-assisted protocols, and the design of reusable and sustainable catalysts.
Solvent-Free Reaction Conditions
A significant advancement in the green synthesis of cyclohexane derivatives involves conducting reactions under solvent-free conditions. This approach eliminates the need for potentially toxic and volatile organic solvents, thereby reducing environmental pollution, operational hazards, and costs associated with solvent purchase and disposal. The absence of a solvent can also lead to increased reaction rates and higher volumetric productivity. nih.gov
One notable example is the synthesis of 4-oxoalkane-1,1,2,2-tetracarbonitriles, which are related dinitrile compounds. A developed solvent-free procedure involves the reaction of tetracyanoethylene (B109619) with a ketone, using p-toluenesulfonic acid as a catalyst. researchgate.net This method drastically shortens the reaction time to just 5 minutes, a stark contrast to the 2-3 days required for the same reaction in the presence of a solvent like 1,4-dioxane. researchgate.net This demonstrates a significant increase in efficiency and adherence to green chemistry principles. researchgate.net
Similarly, derivatives of 1,3-cyclohexanedione (B196179) have been synthesized under solvent-free conditions using an ionic liquid as an efficient catalyst to produce 1,8-dioxooctahydroxanthene derivatives. researchgate.net The solvent-free oxidation of cyclohexane/cyclohexanone mixtures has also been explored as a method that can increase the product yield per reactor volume while eliminating costs related to solvent handling. nih.gov
Table 1: Comparison of Conventional vs. Solvent-Free Synthesis of 4-oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile A comparative look at reaction conditions and outcomes.
| Feature | Conventional Method | Solvent-Free Method | Source |
|---|---|---|---|
| Solvent | 1,4-Dioxane | None | researchgate.net |
| Catalyst | Hydrochloric Acid | p-Toluenesulfonic Acid | researchgate.net |
| Reaction Time | 2–3 days | 5 minutes | researchgate.net |
| Yield | Not specified | 84–98% | researchgate.net |
| Green Advantage | High solvent use | Elimination of toxic solvents, drastic time reduction | researchgate.net |
Aqueous Media Applications in Cyclohexane Derivative Synthesis
Water is an ideal green solvent due to its non-toxicity, non-flammability, low cost, and environmental benignity. researchgate.net Its application in the synthesis of cyclohexane derivatives is a cornerstone of green synthetic strategies. The unique properties of water can facilitate reactions and simplify product work-up procedures. researchgate.net
For instance, the synthesis of 9-aryl-1,8-dioxooctahydroxanthene derivatives, which uses 1,3-cyclohexanedione as a precursor, has been successfully carried out in aqueous media. researchgate.net Using catalysts such as p-dodecylbenezenesulfonic acid (DBSA) or sodium dodecyl sulfate (B86663) (SDS), this method provides several advantages, including good yields, straightforward work-up, and mild reaction conditions. researchgate.net The use of water as a solvent has also been shown to produce more consistent results in the synthesis of certain cyclohexane-based derivatives. google.comgoogle.com
A compelling example is the regioselective synthesis of 4'-amino-1'H-spiro[cyclohexane-1,2'-(pyrimido[1,2-a]benzimidazole)]-3'-carbonitrile. This procedure is performed using microwave irradiation in water, resulting in excellent yields of a pure product in a short amount of time, showcasing a mild and environmentally friendly process. soton.ac.uk
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant rate enhancement, improved yields, and a reduction in the formation of byproducts compared to conventional heating methods. univpancasila.ac.idmdpi.com The ability of microwaves to rapidly and uniformly heat the reaction mixture often leads to dramatically shorter reaction times. mdpi.com
In the synthesis of cyclohexane derivatives, microwave irradiation has been effectively employed. A notable application is the synthesis of substituted 2-phenyl-2-cyclohexanedione enol ester derivatives, where the use of microwaves led to significant improvements in both reaction yields and times. rsc.org
Furthermore, the combination of microwave heating with green solvents like water creates a highly efficient and sustainable synthetic protocol. The previously mentioned synthesis of 4'-amino-1'H-spiro[cyclohexane-1,2'-(pyrimido[1,2-a]benzimidazole)]-3'-carbonitrile is conducted in water under microwave irradiation, which is a prime example of this synergistic approach. soton.ac.uk General studies have shown that reactions under microwave heating can reach completion in as little as 0.25 to 1.0 minute, achieving yields of 85–96%, whereas conventional methods may require 3–10 minutes for similar results. univpancasila.ac.id
Table 2: Examples of Microwave-Assisted Synthesis of Cyclohexane Derivatives A summary of reactions benefiting from microwave irradiation.
| Product | Precursor(s) | Conditions | Key Advantage | Source |
|---|---|---|---|---|
| Substituted 2-phenyl-2-cyclohexanedione enol esters | 2-phenyl-2-cyclohexenone | Microwave irradiation | Significant improvement in yields and reaction times | rsc.org |
| 4'-amino-1'H-spiro[cyclohexane...]-3'-carbonitrile | 2-aminobenzimidazole derivatives, etc. | Microwave irradiation in water | Excellent yield, short time, environmentally friendly | soton.ac.uk |
| Fused 1,2,4-Triazines | Thiocarbohydrazide, etc. | Solvent-free, microwave irradiation | Rapid, efficient, easier work-up | mdpi.com |
Catalyst Design and Reusability for Sustainable Production
The development of efficient and reusable catalysts is crucial for sustainable chemical manufacturing. Ideal catalysts exhibit high activity and selectivity while being easily separated from the reaction mixture for subsequent reuse, thus minimizing waste and production costs.
In the synthesis of cyclohexane derivatives, various catalytic systems that align with green chemistry principles have been explored:
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, facilitating easy separation and recycling. An example is the use of Ag/SiO2 as a recyclable catalyst for the synthesis of pyran derivatives from 5,5-dimethylcyclohexane-1,3-dione, demonstrating high activity and reusability. researchgate.net
Organocatalysts: Metal-free small organic molecules can also serve as effective catalysts. N-hydroxyphthalimide (NHPI) is a well-known organocatalyst used for free radical oxidation processes, often in combination with transition metal co-catalysts, in the solvent-free oxidation of cyclohexane and cyclohexanone. nih.gov
Advanced Cluster Catalysts: Sophisticated catalyst design is exemplified by the μ4-oxido-copper cluster, which enables the one-pot oxygenation of cyclohexane to dicarboxylic acids like adipic acid at room temperature and atmospheric pressure, a significant improvement over traditional high-pressure, high-temperature industrial methods. d-nb.info
Simple Acid Catalysts: Even simple, readily available catalysts can be highly effective in green protocols. For instance, p-toluenesulfonic acid is used to catalyze the rapid, solvent-free synthesis of 4-oxoalkane-1,1,2,2-tetracarbonitriles. researchgate.net
Ionic Liquids: These compounds can act as both a solvent and a catalyst and are often reusable. An ionic liquid was employed as an efficient and recyclable catalyst for the synthesis of xanthene derivatives from 1,3-cyclohexanedione. researchgate.net
The strategic design of such catalysts is paramount in creating economically viable and environmentally sustainable pathways for the production of this compound and its derivatives.
Structural Elucidation and Stereochemical Investigations of Cyclohexane 1,2 Dicarbonitrile
Conformational Analysis of Cyclohexane-1,2-dicarbonitrile and Related Disubstituted Cyclohexanes
Chair Conformation Dominance and Ring Dynamics
Cyclohexane (B81311) and its derivatives predominantly adopt a chair conformation, which is the most stable arrangement due to its minimization of angle and torsional strain. pressbooks.publibretexts.org In this conformation, the carbon-carbon bond angles are approximately 111°, close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are in a staggered arrangement. pressbooks.publibretexts.org The cyclohexane ring is not static; it undergoes a rapid process called ring flipping, where one chair conformation converts into another. pressbooks.pub This dynamic equilibrium involves passing through higher-energy intermediates like the half-chair and boat conformations. libretexts.orgslideshare.net For unsubstituted cyclohexane, the two chair conformations are identical in energy and are present in equal concentrations at room temperature. libretexts.org
Influence of Nitrile Substituents on Conformational Equilibria
Energetic Considerations: Syn-1,3-diaxial Steric Effects and Gauche Interactions
The preference for the equatorial position is primarily due to the avoidance of unfavorable steric interactions known as 1,3-diaxial interactions. libretexts.orgquora.com An axial substituent experiences steric repulsion from the two other axial hydrogen atoms on the same side of the ring, located at the third carbon atoms away. libretexts.orgquora.com These interactions are a form of steric strain and are a specific case of the broader syn-pentane interaction. wikipedia.org
| Interaction Type | Description | Approximate Energy (kcal/mol) |
|---|---|---|
| 1,3-Diaxial Interaction (CH3-H) | Steric strain between an axial methyl group and an axial hydrogen on the same side of the ring. | ~0.9 |
| Gauche Butane Interaction (CH3-CH3) | Steric strain between two methyl groups on adjacent carbons with a 60° dihedral angle. | ~0.9 |
Ring Puckering Parameters and Their Interpretation
The non-planar nature of the cyclohexane ring can be quantitatively described using Cremer-Pople puckering parameters. smu.edunih.gov These parameters, including the total puckering amplitude (Q) and phase angles (φ), provide a detailed mathematical description of the ring's conformation. For a six-membered ring, the puckering coordinates can describe the chair, boat, and twist-boat forms. smu.edu The chair conformation is characterized by a specific set of puckering parameters that reflect its high symmetry and low energy. smu.edunih.gov Analysis of these parameters can reveal subtle distortions in the ring geometry caused by substituents. For instance, the presence of bulky or electronically demanding groups like nitriles could lead to a slight flattening or puckering of the ring, which would be reflected in the puckering parameters.
Stereoisomerism and Chiral Aspects of this compound
The presence of two substituents on the cyclohexane ring gives rise to stereoisomerism, specifically cis-trans isomerism. The relative orientation of the two nitrile groups has a profound impact on the molecule's stability and properties.
Cis/Trans Isomerism and Relative Stability
This compound exists as two geometric isomers: cis and trans. In the cis isomer, both nitrile groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. unacademy.com
cis-Cyclohexane-1,2-dicarbonitrile : In the chair conformation, one nitrile group must be in an axial position and the other in an equatorial position (axial-equatorial or a,e). libretexts.orgyoutube.com A ring flip converts this to an energetically equivalent equatorial-axial (e,a) conformation. libretexts.org The stability of the cis isomer is influenced by the 1,3-diaxial interactions experienced by the axial nitrile group and a gauche interaction between the adjacent axial and equatorial nitrile groups. libretexts.orgyoutube.com
trans-Cyclohexane-1,2-dicarbonitrile : This isomer can exist in two distinct chair conformations: one with both nitrile groups in equatorial positions (diequatorial or e,e) and another with both in axial positions (diaxial or a,a). youtube.comyoutube.com The diequatorial conformer is significantly more stable because it avoids the highly unfavorable 1,3-diaxial interactions that would be present in the diaxial form. youtube.com The primary destabilizing interaction in the diequatorial conformer is a gauche interaction between the two nitrile groups. openstax.org
Generally, for 1,2-disubstituted cyclohexanes, the trans isomer with both substituents in equatorial positions is more stable than the cis isomer, which must have one substituent in an axial position. quora.com The greater stability of the diequatorial trans conformer is due to the absence of significant 1,3-diaxial steric strain. youtube.com
| Isomer | Most Stable Conformation | Key Steric Interactions | Relative Stability |
|---|---|---|---|
| cis | Axial-Equatorial | 1,3-Diaxial Interaction, Gauche Interaction | Less Stable |
| trans | Diequatorial | Gauche Interaction | More Stable |
Enantiomeric and Diastereomeric Relationships in Substituted Cyclohexanes
This compound, as a 1,2-disubstituted cyclohexane, presents a clear example of cis-trans isomerism. mvpsvktcollege.ac.in These geometric isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. study.com The stereochemical complexity arises from the two chiral centers at carbons C1 and C2.
Trans-Isomer: The trans-isomer exists as a pair of enantiomers: (1R,2R)-cyclohexane-1,2-dicarbonitrile and (1S,2S)-cyclohexane-1,2-dicarbonitrile. libretexts.orgspcmc.ac.in These molecules are non-superimposable mirror images of each other and are therefore chiral and optically active. study.comankara.edu.tr In its most stable chair conformation, the trans-isomer typically adopts a diequatorial (e,e) arrangement of the two nitrile substituents to minimize steric strain. A ring flip would force both groups into a high-energy diaxial (a,a) conformation, which is significantly less stable. spcmc.ac.in
The relationship between these stereoisomers is such that the cis-isomer is a diastereomer of both the (1R,2R)-trans and (1S,2S)-trans enantiomers. libretexts.orgidc-online.com
Chiral Cyclohexane Derivatives as Synthetic Intermediates
Chiral cyclohexane derivatives are valuable building blocks in asymmetric synthesis, enabling the creation of enantiomerically pure compounds. myuchem.com The rigid, well-defined three-dimensional structure of the cyclohexane ring provides a robust scaffold for controlling stereochemistry in subsequent reactions.
This compound itself can serve as a versatile synthetic intermediate. The nitrile functional groups can be hydrolyzed to form cyclohexane-1,2-dicarboxylic acid or reduced to form cyclohexane-1,2-dimethanamine. These resulting chiral diacids and diamines are highly sought-after intermediates. For instance, optically active cyclohexane-1,2-dicarboxylic acid has been used to prepare chiral cyclohexane-linked bisimidazoline ligands, which are effective in metal-catalyzed asymmetric organic transformations. beilstein-journals.orgnih.gov Similarly, chiral cyclohexane diamine derivatives are widely employed in catalysis and materials science. myuchem.com
The ability to access both cis and trans diastereomers, and to resolve the trans enantiomers, allows for the synthesis of a diverse range of target molecules with specific stereochemical requirements. This makes this compound and its derivatives powerful tools for constructing complex molecules such as pharmaceuticals and natural products. nih.gov
Advanced Spectroscopic Methodologies for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, COSY, HMQC, HMBC, 19F-NMR for Positional and Stereochemical Assignment
NMR spectroscopy is an indispensable tool for the structural and stereochemical elucidation of this compound isomers. The spatial arrangement of the nitrile groups (axial vs. equatorial) significantly influences the chemical shifts (δ) and coupling constants (J) of the ring protons. nih.govresearchgate.net
¹H-NMR: The protons attached to the carbons bearing the nitrile groups (H-1 and H-2) are particularly diagnostic.
In the stable diequatorial trans-isomer, these protons are axial. They typically appear as a complex multiplet further upfield due to shielding effects and exhibit large axial-axial coupling constants (³J_aa ≈ 8-13 Hz).
In the cis-isomer, one proton is axial and the other is equatorial. This results in distinct signals and smaller coupling constants (³J_ae, ³J_ee ≈ 2-5 Hz).
¹³C-NMR: The chemical shift of the nitrile carbon (C≡N) is sensitive to its stereochemistry. Generally, equatorial nitrile carbons resonate at a lower field (further downfield) compared to their axial counterparts, which are more shielded and appear at a higher field (further upfield). scispace.com For this compound, the equatorial nitrile carbon would be expected in the δ 124-127 ppm range, while an axial nitrile carbon would appear further upfield (δ 118-125 ppm). scispace.com
2D NMR Techniques:
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling correlations, allowing for the tracing of the connectivity of protons around the cyclohexane ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, enabling unambiguous assignment of which proton is attached to which carbon.
The combination of these techniques allows for a definitive assignment of the relative stereochemistry (cis or trans) of the dinitrile. nih.gov
| Parameter | Axial Substituent | Equatorial Substituent | Reference |
|---|---|---|---|
| Proton (¹H) Chemical Shift | Upfield (shielded) | Downfield (deshielded) | researchgate.net |
| Proton-Proton Coupling (³J_aa) | ~8-13 Hz | N/A | nih.gov |
| Proton-Proton Coupling (³J_ae, ³J_ee) | ~2-5 Hz | nih.gov | |
| Nitrile Carbon (¹³C) Chemical Shift | ~118-125 ppm | ~124-127 ppm | scispace.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of the nitrile functional group in this compound. youtube.com The carbon-nitrogen triple bond (C≡N) has a characteristic stretching vibration that appears in a relatively uncongested region of the IR spectrum. fiveable.me
For saturated nitriles like this compound, this absorption is typically sharp and of strong intensity, appearing in the range of 2260-2240 cm⁻¹ . spectroscopyonline.com The presence of this distinct peak is a highly reliable indicator of the nitrile group. libretexts.org The rest of the spectrum would be dominated by absorptions corresponding to the cyclohexane backbone, primarily C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2845 cm⁻¹) and C-H bending (scissoring) vibrations for the CH₂ groups around 1440-1480 cm⁻¹. docbrown.infoquimicaorganica.org The absence of other prominent functional group absorptions (e.g., a broad O-H or strong C=O stretch) confirms the identity of the compound as a simple dinitrile. docbrown.info
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| C≡N (Nitrile) | Stretch | 2260 - 2240 | Sharp, Strong | spectroscopyonline.com |
| C-H (Alkyl) | Stretch | 2950 - 2845 | Strong, Multiple Peaks | docbrown.info |
| CH₂ | Bend (Scissor) | 1480 - 1440 | Medium | docbrown.info |
Mass Spectrometry (MS, HRMS, LC-MS, GC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of this compound through fragmentation analysis. chemguide.co.uklibretexts.org The molecular formula is C₈H₁₀N₂, corresponding to a molecular weight of approximately 134.18 g/mol . nist.gov
In High-Resolution Mass Spectrometry (HRMS), the exact mass can be determined with high precision, allowing for the unambiguous confirmation of the elemental composition.
Under electron ionization (EI), the molecular ion (M⁺˙) peak at m/z 134 would be observed. The fragmentation of cyclic alkanes often involves the loss of side chains or cleavage of the ring itself. whitman.edu For this compound, key fragmentation pathways could include:
Loss of HCN (m/z 27): A common fragmentation for nitriles, leading to a fragment ion at m/z 107.
Ring Cleavage: The cyclohexane ring can undergo fragmentation, often losing ethylene (B1197577) (C₂H₄, m/z 28), which is a characteristic loss for cyclic alkanes. whitman.edu
Cleavage of the C1-C2 bond: This would lead to the formation of various open-chain radical cations.
The fragmentation pattern provides a molecular fingerprint that helps to confirm the structure and distinguish it from other isomers. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for separating the cis and trans isomers before they enter the mass spectrometer, allowing for individual analysis of their fragmentation patterns.
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of both its relative and absolute configuration. ed.ac.ukresearchgate.net For this compound, this technique can unambiguously distinguish between the cis and trans isomers by precisely mapping the spatial arrangement of the two nitrile groups relative to the cyclohexane ring.
By analyzing the diffraction pattern of a single crystal, crystallographers can determine:
Relative Configuration: It can be definitively shown whether the two nitrile groups are on the same side (cis) or opposite sides (trans) of the ring.
Conformation: The analysis reveals the exact chair, boat, or twist-boat conformation adopted by the molecule in the solid state. For example, it would confirm the diequatorial arrangement of the nitrile groups in the most stable conformer of the trans-isomer.
Absolute Configuration: For the chiral trans-isomer, if a suitable single crystal of an enantiomerically pure sample is obtained, anomalous dispersion techniques (e.g., using Cu Kα radiation) can be used to determine its absolute configuration (i.e., whether it is the (1R,2R) or (1S,2S) enantiomer). nih.govresearchgate.net The Flack parameter is a key value in this analysis; a value close to zero for the correct configuration confirms the assignment. researchgate.net
This technique provides the ultimate structural proof, complementing and validating the assignments made by spectroscopic methods like NMR. sci-hub.se
Reaction Mechanisms and Transformational Pathways of Cyclohexane 1,2 Dicarbonitrile
Addition Reactions Involving Nitrile and Cyclohexane (B81311) Ring Systems
The carbon-nitrogen triple bond in the nitrile functional groups is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for many of the characteristic transformations of Cyclohexane-1,2-dicarbonitrile.
The nitrile groups of this compound are primary sites for nucleophilic attack. A range of nucleophiles can add across the C≡N triple bond, leading to a variety of functionalized products. These reactions typically proceed via an initial attack on the electrophilic nitrile carbon, followed by subsequent protonation or hydrolysis steps.
Key nucleophilic additions include:
Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed. For instance, in the presence of strong acid like sulfuric acid, the related cyclohexene-1,2-dicarbonitrile undergoes hydrolysis to form cyclohexene-1,2-dicarboximide. This reaction proceeds through initial protonation of the nitrile nitrogen, followed by attack of water and subsequent intramolecular cyclization between the two adjacent amide intermediates. Complete hydrolysis to the dicarboxylic acid can also be achieved under forcing conditions.
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile groups to primary amines. This transformation provides a synthetic route to cyclohexane-1,2-diamine. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon, forming an intermediate imine anion which is further reduced to the amine upon workup.
Organometallic Addition: Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that add to the nitrile carbon. saskoer.calibretexts.org The initial addition forms a magnesium or lithium imine salt. Subsequent hydrolysis of this intermediate yields a ketone. masterorganicchemistry.com This two-step sequence allows for the formation of diketones from this compound. The reaction is generally irreversible when strong nucleophiles like Grignard reagents are used. libretexts.org
| Reaction Type | Reagent(s) | Intermediate | Final Product | Reference |
|---|---|---|---|---|
| Hydrolysis (Intramolecular) | H₂SO₄, H₂O | Dicarboxamide | Cyclic Imide (Dicarboximide) | |
| Reduction | 1. LiAlH₄ 2. H₂O | Imine Anion | 1,2-Diaminomethylcyclohexane | |
| Grignard Addition | 1. R-MgBr 2. H₃O⁺ | Imine | Diketone | masterorganicchemistry.com |
Pericyclic Reactions in this compound Chemistry
Pericyclic reactions are concerted processes that proceed through a cyclic transition state. libretexts.org For these reactions to occur, the cyclohexane ring must typically contain unsaturation, as in cyclohexene-1,2-dicarbonitrile. The electron-withdrawing nature of the nitrile groups significantly influences the reactivity of the double bond in these systems.
Cycloaddition reactions involve the joining of two unsaturated molecules to form a cyclic product, with the formation of two new sigma bonds from two pi bonds. chemistrytalk.org
[4+2] Cycloadditions (Diels-Alder Reaction): In the Diels-Alder reaction, a conjugated diene reacts with an alkene (the dienophile) to form a cyclohexene (B86901) ring. wikipedia.orgacs.org The unsaturated analogue, cyclohexene-1,2-dicarbonitrile, is an excellent dienophile. The electron-withdrawing nitrile groups activate the double bond, making it highly reactive towards electron-rich dienes. libretexts.orglibretexts.org This reaction provides a powerful method for constructing complex bicyclic systems with high stereocontrol. wikipedia.org
[2+2] Cycloadditions: These reactions involve the combination of two alkene components to form a four-membered cyclobutane (B1203170) ring. acs.org Such reactions are typically initiated by photochemical excitation. acs.orgnih.gov Cyclohexene-1,2-dicarbonitrile can undergo photochemical [2+2] cycloaddition, either with itself (dimerization) or with another alkene, to yield polycyclic structures containing cyclobutane rings. The reaction often proceeds via a diradical intermediate. csic.es The stereochemistry of the resulting cyclobutane is dependent on the nature of the reactants and the reaction conditions.
| Reaction Type | Reactant(s) | Conditions | Product Class | Reference |
|---|---|---|---|---|
| [4+2] Diels-Alder | Cyclohexene-1,2-dicarbonitrile + Conjugated Diene | Thermal | Bicyclic cyclohexene derivative | wikipedia.orglibretexts.org |
| [2+2] Photocycloaddition | Cyclohexene-1,2-dicarbonitrile + Alkene | Photochemical (UV light) | Bicyclic cyclobutane derivative | acs.orgnih.gov |
Electrocyclic and sigmatropic reactions are other major classes of pericyclic reactions that involve the reorganization of pi and sigma bonds within a single molecule.
Electrocyclic Reactions: These reactions involve the formation of a sigma bond to close a ring from a conjugated pi system, or the reverse ring-opening process. saskoer.ca For a cyclohexene dinitrile system embedded in a larger conjugated structure, such as a bicyclo[4.2.0]octa-2,5-diene derivative, an electrocyclic ring-opening could occur under thermal or photochemical conditions to generate a cyclooctatriene system. The stereochemical outcome (conrotatory or disrotatory) is governed by the Woodward-Hoffmann rules. researchgate.net
Sigmatropic Rearrangements: These reactions are characterized by the migration of a sigma bond across a pi system. libretexts.org While specific examples involving cyclohexene-1,2-dicarbonitrile are not prominent, analogous systems demonstrate their feasibility. For instance, the presence of cyano groups is known to influence the potential energy surface of Cope rearrangements. researchgate.net A hypothetical cyclohexene dinitrile system with an appropriately placed vinyl group could potentially undergo a fiveable.mefiveable.me-sigmatropic rearrangement.
Ring-Opening and Ring-Closure Reactions of Cyclohexane Systems
The conformational flexibility of the cyclohexane ring means it is relatively strain-free. However, in more complex analogues, ring strain can be a significant factor driving reactivity.
The chair conformation of cyclohexane is a low-energy, stable arrangement with minimal ring strain. Consequently, ring-strain release is not a primary driving force for reactions of simple, monosubstituted cyclohexane rings. Significant strain is typically introduced in related analogues, such as fused bicyclic systems (e.g., norbornane (B1196662) derivatives) or small rings like cyclopropanes and cyclobutanes. nih.govcsic.es
In these strained analogues, reactions that lead to ring-opening are often thermodynamically favorable because they relieve the inherent angular and torsional strain of the starting material. For example, the strain energy in bicyclic alkenes can be a significant contributor to the driving force of cycloaddition reactions. ethz.ch The cleavage of bonds in strained three- and four-membered rings fused to a cyclohexane core would proceed with a lower activation barrier compared to the cleavage of the six-membered ring itself. researchgate.net
| Compound | Ring Size(s) | Approximate Strain Energy (kcal/mol) | Reference |
|---|---|---|---|
| Cyclopropane | 3 | 27.5 | csic.es |
| Cyclobutane | 4 | 26.5 | nih.gov |
| Cyclopentane | 5 | 6.5 | csic.es |
| Cyclohexane | 6 | ~0 | csic.es |
| Norbornane (Bicyclo[2.2.1]heptane) | 5, 5, 6 | 17.0 | ethz.ch |
Regioselective Ring-Opening Processes and Product Diversification
The inherent strain and functional group arrangement in cyclic dinitriles can be exploited for regioselective ring-opening reactions, leading to a diverse array of acyclic and new cyclic products. While direct ring-opening of the cyclohexane core of this compound is not a common transformation, analogous reactions in related strained systems, such as donor-acceptor (D-A) cyclopropanes, illustrate the principles of such processes. For instance, the ring-opening of cyclopropane-1,1-dicarbonitriles can be initiated by nucleophiles or Lewis acids. acs.org A notable example is the Yb(OTf)₃-mediated annulation of cyclopropane-1,1-dicarbonitriles with 2-aminobenzaldehydes, which proceeds through a cascade involving ring-opening, followed by several addition and cyclization steps to yield polysubstituted quinolines. acs.org
These types of reactions underscore how the electron-withdrawing nature of the nitrile groups facilitates nucleophilic attack and subsequent cleavage of a C-C bond in a strained ring, a principle that can be extended to more complex systems. The regioselectivity is often controlled by the specific reaction conditions and the nature of the attacking nucleophile, allowing for targeted synthesis of diverse molecular architectures. researchgate.netbeilstein-journals.org
Applications in Novel Heterocyclic Compound Synthesis
This compound and its precursors are valuable building blocks for synthesizing novel heterocyclic compounds. The 1,2-disposition of the functional groups on the cyclohexane ring makes it an ideal substrate for condensation reactions with binucleophiles to form fused ring systems.
A direct application involves the reaction of cyclohexane-1,2-dione, a close precursor, with 1,2-diaminobenzene. This multicomponent Strecker reaction, using trimethylsilyl (B98337) cyanide (TMSCN), produces 1,2,3,4,5,10-hexahydrophenazine-4a,10a-dicarbonitrile. ethernet.edu.et This transformation demonstrates the utility of the cyclohexane-1,2-difunctional scaffold in constructing complex, nitrogen-containing heterocyclic frameworks. The nitrile groups are introduced in a stereospecific manner, highlighting the synthetic potential of this pathway. ethernet.edu.et The general reactivity of dinitriles makes them key reagents in the synthesis of various carbo- and heterocyclic compounds. sciforum.net
Elimination Reactions and Regioselectivity in this compound Derivatization
Elimination reactions on derivatives of this compound are governed by strict stereochemical and conformational requirements inherent to the cyclohexane ring system.
E2 Reaction Mechanisms and Stereochemical Requirements (Anti-periplanar geometry)
The bimolecular elimination (E2) reaction requires a specific spatial arrangement between the leaving group and a proton on the adjacent (beta) carbon. This arrangement is known as anti-periplanar, where the hydrogen atom, the two carbons, and the leaving group lie in the same plane, with the hydrogen and leaving group on opposite sides (a dihedral angle of 180°). youtube.comchemistrysteps.commasterorganicchemistry.com
In a cyclohexane system, this stereochemical requirement can only be fulfilled when both the leaving group and the beta-hydrogen are in axial positions. youtube.commasterorganicchemistry.comlibretexts.org If a derivative of this compound has a leaving group (e.g., a halogen) on one of the nitrile-bearing carbons, that leaving group must occupy an axial position for an E2 reaction to occur. chemistrysteps.com A conformation where the leaving group is equatorial will not undergo E2 elimination because the C-H bonds anti to it are actually C-C bonds of the ring. masterorganicchemistry.com The molecule must first ring-flip to a less stable conformation to place the leaving group in an axial position, provided such a flip is energetically feasible. libretexts.org
Table 1: Stereochemical Requirements for E2 Elimination in Cyclohexane Derivatives
| Substituent Position | E2 Reaction Feasibility | Rationale |
|---|---|---|
| Leaving Group Axial, β-Hydrogen Axial | Favorable | Achieves required anti-periplanar (180°) geometry. youtube.comchemistrysteps.com |
| Leaving Group Equatorial | Unfavorable | Cannot achieve anti-periplanar geometry with any β-hydrogen. masterorganicchemistry.comlibretexts.org |
Impact of Cyclohexane Conformation on Regioselectivity (Zaitsev's vs. Hofmann's Rule)
Regioselectivity in elimination reactions typically follows Zaitsev's rule, which predicts the formation of the more substituted (and thus more thermodynamically stable) alkene as the major product. youtube.commasterorganicchemistry.com However, the rigid conformational constraints of the cyclohexane ring can lead to deviations from this rule. The strict requirement for an anti-periplanar arrangement in E2 reactions can override Zaitsev's rule. libretexts.org
If a derivative of this compound has a leaving group and two different beta-carbons with hydrogens, the product distribution depends on the availability of axial beta-hydrogens. If the axial beta-hydrogen that would lead to the Zaitsev product is not available (e.g., it is in an equatorial position), the elimination will be forced to proceed by removing an axial hydrogen from the other beta-carbon, leading to the less substituted Hofmann product. chemistrysteps.comlibretexts.org
The choice of base can also influence the outcome. Sterically hindered or "bulky" bases (e.g., potassium tert-butoxide) preferentially abstract the more accessible, less sterically hindered proton, favoring the Hofmann product even when a proton for Zaitsev elimination is available. reddit.comlibretexts.orgyoutube.com
Table 2: Factors Influencing Regioselectivity in E2 Reactions of Cyclohexane Derivatives
| Factor | Favors Zaitsev Product (More Substituted) | Favors Hofmann Product (Less Substituted) |
|---|---|---|
| Stereochemistry | An anti-periplanar axial hydrogen is available on the more substituted β-carbon. libretexts.org | The only available anti-periplanar axial hydrogen is on the less substituted β-carbon. chemistrysteps.comlibretexts.org |
| Base | Small, unhindered base (e.g., sodium ethoxide, hydroxide). youtube.comyoutube.com | Sterically hindered, bulky base (e.g., potassium tert-butoxide). reddit.comlibretexts.org |
| Leaving Group | Good, neutral leaving groups (e.g., Br, I, Cl). libretexts.org | Poor, bulky, or charged leaving groups (e.g., -NR₃⁺). libretexts.org |
Derivatization Strategies and Synthetic Transformations
The nitrile groups of this compound are versatile functional handles that can be converted into a variety of other functionalities, enabling the synthesis of a wide range of derivatives.
Functional Group Interconversions of Nitriles
The cyano groups can undergo numerous transformations, including reduction and hydrolysis, to yield amines and carboxylic acids, respectively. These reactions significantly expand the synthetic utility of the this compound core.
Reduction: The nitrile groups can be reduced to primary amines (–CH₂NH₂). This transformation is fundamental for introducing basic nitrogen centers and for further elaboration into amides, sulfonamides, and other nitrogen-containing functional groups. Several reagents are effective for this reduction.
Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxylic acids (–COOH). This conversion provides a route to diacids, esters, amides, and acid chlorides, opening up another major branch of derivative chemistry.
Table 3: Common Functional Group Interconversions for Nitriles
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Reduction | LiAlH₄ (Lithium aluminum hydride) | Primary Amine (-CH₂NH₂) vanderbilt.edu |
| H₂/Catalyst (e.g., PtO₂, Pd/C, Raney Ni) | Primary Amine (-CH₂NH₂) vanderbilt.edu | |
| B₂H₆ (Diborane) | Primary Amine (-CH₂NH₂) vanderbilt.edu | |
| Partial Reduction | DIBAL-H (Diisobutylaluminium hydride) | Aldehyde (-CHO) vanderbilt.edu |
| Hydrolysis | H₃O⁺ (aq. acid), heat | Carboxylic Acid (-COOH) |
| OH⁻ (aq. base), heat | Carboxylate (-COO⁻), then acid |
| Addition | Grignard Reagents (R-MgX), then H₃O⁺ | Ketone (-C(O)R) |
Computational and Theoretical Chemistry Studies of Cyclohexane 1,2 Dicarbonitrile
Quantum Chemical Calculations for Cyclohexane-1,2-dicarbonitrile
Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations offer deep insights into the behavior of this compound.
Density Functional Theory (DFT) Applications for Electronic Structure and Stability
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, offering a balance between accuracy and computational cost. DFT calculations are pivotal in determining the ground-state energies, optimized molecular geometries, and electronic properties of molecules like this compound.
By focusing on the electron density rather than the complex many-electron wavefunction, DFT can be used to model the distribution of electrons within the molecule. This provides insights into chemical bonding, molecular stability, and regions of high or low electron density, which are crucial for understanding the molecule's reactivity. For this compound, DFT would be applied to determine the preferred geometries of its various isomers (e.g., cis and trans) and their relative stabilities. The process involves geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms, leading to the prediction of the most stable three-dimensional structure.
Ab initio Methods for Energetic and Structural Predictions
Ab initio methods are quantum chemistry calculations that rely on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock techniques, provide a rigorous approach to predicting the energetic and structural properties of molecules.
For this compound, ab initio calculations can be employed to:
Predict Molecular Structures: Determine the precise bond lengths, bond angles, and dihedral angles for different stereoisomers and conformers.
Calculate Relative Energies: Establish the energy differences between various isomers (e.g., cis vs. trans) and conformers (e.g., chair vs. boat) to predict their relative populations at thermal equilibrium.
Compute Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule, which can be used to characterize its structure and identify different conformers.
These predictions are crucial for understanding the fundamental chemistry of the molecule and can guide experimental studies. For instance, ab initio calculations could predict that for trans-Cyclohexane-1,2-dicarbonitrile, the diequatorial conformer is significantly more stable than the diaxial conformer due to the minimization of steric strain.
Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. For this compound, the locations of the HOMO and LUMO and the magnitude of their energy gap would dictate its behavior in chemical reactions, such as its susceptibility to nucleophilic or electrophilic attack.
| Parameter | Significance in Reactivity Prediction |
| HOMO Energy | Related to the ionization potential; higher energy indicates a better electron donor. |
| LUMO Energy | Related to the electron affinity; lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap | A smaller gap generally correlates with higher chemical reactivity and polarizability. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a framework for studying the macroscopic properties of a system based on its molecular behavior, including conformational changes and reaction dynamics.
Conformational Energy Landscapes and Interconversion Barriers
The flexibility of the cyclohexane (B81311) ring means that this compound can exist in several conformations, primarily the stable chair form and less stable boat and twist-boat forms. The relative positions of the two nitrile (-CN) groups define the cis and trans stereoisomers, each with its own set of possible conformations.
Computational methods can be used to map the potential energy surface (PES) of the molecule, revealing the relative energies of different conformers and the energy barriers that separate them.
cis-Isomer: In the cis-1,2-disubstituted isomer, one nitrile group is in an axial position and the other is in an equatorial position (a,e). A ring flip results in another (e,a) conformation of equal energy.
trans-Isomer: For the trans-1,2-disubstituted isomer, the two nitrile groups can be either both in equatorial positions (e,e) or both in axial positions (a,a). Due to steric hindrance, the diequatorial (e,e) conformation is generally much more stable than the diaxial (a,a) conformation. The energy difference is determined by the steric strain arising from 1,3-diaxial interactions in the (a,a) conformer.
The energy barriers between these conformations, which can be calculated computationally, determine the rate of interconversion (e.g., chair-flipping).
| Isomer | Conformation | Substituent Positions | Predicted Relative Stability | Key Steric Interactions |
|---|---|---|---|---|
| cis-1,2-dicarbonitrile | Chair 1 | Axial, Equatorial (a,e) | Equal to Chair 2 | 1,3-diaxial interaction of one CN group |
| cis-1,2-dicarbonitrile | Chair 2 (after ring flip) | Equatorial, Axial (e,a) | Equal to Chair 1 | 1,3-diaxial interaction of one CN group |
| trans-1,2-dicarbonitrile | Diequatorial Chair | Equatorial, Equatorial (e,e) | Most Stable | Gauche interaction between CN groups |
| trans-1,2-dicarbonitrile | Diaxial Chair | Axial, Axial (a,a) | Least Stable | Four 1,3-diaxial interactions involving both CN groups |
Transition State Characterization in Cyclohexane Reactions
Computational chemistry is an indispensable tool for studying chemical reaction mechanisms by identifying and characterizing transition states. A transition state is the highest energy point along a reaction coordinate, representing the "point of no return" between reactants and products.
For reactions involving this compound, computational methods can be used to:
Locate Transition State Geometries: Algorithms can search the potential energy surface to find the saddle points corresponding to transition states.
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a key factor in the reaction rate.
Verify Transition States: A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
By modeling potential reaction pathways, such as nucleophilic addition to the nitrile groups or reactions involving the cyclohexane ring, theoretical studies can elucidate the most favorable mechanism and predict reaction outcomes. These calculations provide a molecular-level understanding that is often difficult to obtain through experimental means alone.
Solvent Effects on Conformation and Reactivity using Computational Models
Currently, there are no specific computational studies in the available literature that detail the effects of different solvents on the conformation and reactivity of this compound. Such a study would typically involve the use of implicit solvent models, like the Polarizable Continuum Model (PCM), or explicit solvent molecules in molecular dynamics simulations to understand how the polarity and hydrogen-bonding capabilities of the solvent interact with the nitrile groups and influence the conformational equilibrium of the cyclohexane ring.
Prediction of Reaction Pathways and Selectivity
Computational Prediction of Regioselectivity and Stereoselectivity
While computational methods are widely used to predict the regioselectivity and stereoselectivity of reactions involving substituted cyclohexanes, there is a lack of specific published research applying these methods to this compound. A computational study on this compound would likely employ DFT calculations to model the transition states of possible reaction pathways to determine the kinetic and thermodynamic factors that govern the formation of specific regioisomers and stereoisomers.
Elucidation of Mechanistic Insights from Computational Data
Detailed mechanistic insights for reactions involving this compound derived from computational data are not available in the current body of scientific literature. Future computational investigations could shed light on the reaction mechanisms by identifying key intermediates and transition states, thus providing a deeper understanding of the electronic and steric effects of the dinitrile substitution on the reactivity of the cyclohexane scaffold.
Coordination Chemistry and Advanced Ligand Design Utilizing Cyclohexane 1,2 Dicarbonitrile Scaffolds
Cyclohexane-1,2-dicarbonitrile as a Ligand Precursor
This compound serves as a versatile precursor for the development of advanced ligands in coordination chemistry. Its rigid cyclohexane (B81311) backbone provides a defined stereochemical scaffold, while the two nitrile functionalities offer reactive handles for conversion into various coordinating groups. The primary route for its use as a ligand precursor involves the chemical transformation of the nitrile groups, most commonly through reduction to the corresponding primary amines, yielding cyclohexane-1,2-diamine. This diamine is a crucial building block for a wide array of multidentate ligands.
Nitrile Functionality in Metal Coordination and Complex Formation
Nitriles (N≡CR) are established and versatile ligands in the field of coordination chemistry. nih.govunibo.it They typically act as monodentate, end-on ligands that coordinate to a metal center through the lone pair of electrons on the nitrogen atom. nih.gov Classified as charge-neutral Lewis bases (L-type ligands), nitriles are often considered weakly coordinating agents, which makes them valuable in synthetic strategies where they can be easily substituted by more strongly coordinating ligands to access a variety of derivatives and catalysts. nih.govunibo.itwikipedia.org
The coordination of a nitrile to a metal cation activates the carbon center of the nitrile group toward nucleophilic attack. unibo.itwikipedia.org This activation is the basis for several metal-catalyzed transformations of nitriles, such as their hydrolysis to amides. wikipedia.org The strength of the metal-nitrile bond is influenced by both σ-donation from the nitrogen lone pair to the metal and π-back-donation from the metal's d-orbitals into the π* orbitals of the C≡N bond. nih.govunibo.it
The coordination event can be monitored spectroscopically, particularly using infrared (IR) spectroscopy. The N≡C stretching vibration, which appears in the 2230–2280 cm⁻¹ region for free nitriles, often shifts upon coordination to a metal. nih.gov An increase in the stretching frequency (a blue-shift) upon coordination is commonly observed and is indicative of the strengthening of the C≡N bond. researchgate.net This shift correlates with the electronic properties of the metal center and the substituents on the nitrile ligand. nih.gov
| Nitrile Ligand (R-CN) | R Substituent | Free ν(C≡N) (cm⁻¹) | Complexed ν(C≡N) (cm⁻¹) | Shift Δν(C≡N) (cm⁻¹) |
|---|---|---|---|---|
| Acetonitrile | Me | 2254 | 2289 | +35 |
| Pivalonitrile | tBu | 2238 | 2274 | +36 |
| Benzonitrile (B105546) | C6H5 | 2230 | 2256 | +26 |
| 4-Fluorobenzonitrile | 4-C6H4F | 2232 | 2255 | +23 |
| 4-Nitrobenzonitrile | 4-C6H4NO2 | 2234 | 2233 | -1 |
Synthesis of Derivatives as Multidentate Ligands
The true value of this compound in ligand design is realized upon its conversion into derivatives capable of multidentate coordination. The most significant derivative is cyclohexane-1,2-diamine, obtained via the reduction of the dinitrile. This diamine serves as a foundational scaffold for constructing a diverse range of chiral ligands.
Methods for derivatization include:
Condensation Reactions: Chiral cyclohexane-1,2-diamine can undergo condensation reactions with various aldehydes, ketones, or carboxylic acids to form tetradentate Schiff base, bisimidazoline, or amide-containing ligands. nih.govnih.gov For instance, chiral cyclohexane-linked bisimidazolines have been prepared from optically active cyclohexane-1,2-dicarboxylic acid and chiral 1,2-diphenylethane-1,2-diamines. nih.gov
N-Alkylation/Arylation: The amino groups of the diamine can be functionalized through alkylation or arylation to introduce other donor groups, such as phosphines. This approach has been used to prepare tetradentate phosphine (B1218219) ligands like N,N′-bis[2-(diphenylphosphanyl)ethyl]-(1R,2R)-cyclohexane-1,2-diamine. researchgate.net
Formation of N-Heterocyclic Carbenes (NHCs): The diamine backbone is integral to the synthesis of chiral bis(NHC) ligands, which have emerged as a versatile class of ligands for catalysis. mdpi.com
These synthetic strategies allow for the creation of ligands with varied steric and electronic properties, tailored for specific applications in coordination chemistry and catalysis.
Chiral Ligand Systems Derived from Cyclohexane-1,2-diamine Analogues
The reduction of enantiomerically pure isomers of this compound yields chiral cyclohexane-1,2-diamines (e.g., (1R,2R)- or (1S,2S)-cyclohexane-1,2-diamine), which are privileged scaffolds in asymmetric synthesis. ucl.ac.ukmyuchem.com The rigid C2-symmetric cyclohexane backbone effectively transfers chiral information from the ligand to the metal center, enabling high levels of stereocontrol in catalytic reactions. ucl.ac.uk
Synthesis of Chiral Diamine-Based Ligands with Cyclohexane Backbones
A vast number of chiral ligands have been synthesized starting from enantiopure cyclohexane-1,2-diamine. ucl.ac.uk These syntheses often involve straightforward chemical transformations that preserve the stereochemical integrity of the diamine core. For example, a series of C2-symmetric vicinal diamines have been prepared as both secondary and tertiary amines. researchgate.netucl.ac.uk
The synthesis of chiral tetradentate ligands has been achieved through the condensation reaction between (R,R)-1,2-diaminocyclohexane and commercially available aldehydes or carboxylic acids. nih.gov This modular approach allows for the introduction of additional donor atoms (P, N, S, O) to create PNNP and SNNS type ligands. nih.govrsc.org Similarly, bis(NHC) ligand precursors based on trans-1,2-diaminocyclohexane have been designed and synthesized, often incorporating additional chiral elements, such as those derived from enantiopure leucinol, to create a more complex and effective chiral pocket around the metal center. mdpi.com The development of these ligands is a cornerstone of modern asymmetric catalysis. researchgate.net
Applications in Asymmetric Catalysis (e.g., Enantioselective Transformations)
Ligands derived from the chiral cyclohexane-1,2-diamine scaffold are highly effective in a wide range of metal-catalyzed asymmetric transformations. myuchem.comchemrxiv.orgchemrxiv.org The defined conformational rigidity of the cyclohexane ring and the predictable coordination geometry lead to efficient enantioselective control.
Key applications include:
Asymmetric Hydrogenation: Manganese(I) complexes bearing chiral PNNP tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been successfully employed in the asymmetric hydrogenation of ketones, producing chiral alcohols with good activity and enantioselectivity (up to 85% ee). nih.govrsc.org
Asymmetric Conjugate Addition: Copper-catalyzed asymmetric conjugate addition of diethylzinc (B1219324) to cyclic and acyclic enones has been achieved using bis(NHC) ligands with a trans-1,2-cyclohexanediamine backbone. mdpi.com These systems can generate products with excellent enantiomeric excess (up to 97% ee). mdpi.com
Other Enantioselective Transformations: These ligands have also been tested in various other reactions, including the asymmetric addition of diethylzinc to aldehydes, asymmetric 1,4-conjugate Michael additions, and asymmetric Henry reactions. researchgate.netucl.ac.ukresearchgate.net
The performance of these catalytic systems highlights the critical role of the chiral cyclohexane scaffold in creating a well-defined steric and electronic environment that dictates the facial selectivity of substrate approach to the metal center.
| Reaction Type | Substrate | Catalyst/Ligand System | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Conjugate Addition | 2-Cyclohexen-1-one | Cu(hfacac)(btmsa) / (rac; S,S)-L1 (bis-NHC) | (R)-3-Ethylcyclohexanone | 97% | mdpi.com |
| Conjugate Addition | 3-Nonen-2-one | CuOAc / (R,R; S,S)-L1 (bis-NHC) | (R)-4-Ethylnonan-2-one | 90% | mdpi.com |
| Asymmetric Hydrogenation | Acetophenone | Mn-complex / PNNP Ligand (L1) | (S)-1-Phenylethanol | 85% | nih.gov |
| Asymmetric Hydrogenation | 2-Methoxyacetophenone | Mn-complex / PNNP Ligand (L1) | (S)-1-(2-Methoxyphenyl)ethanol | 81% | nih.gov |
Supramolecular Assemblies and Coordination Polymers Involving Cyclohexane Scaffolds
The rigid and well-defined structure of the cyclohexane framework, originating from precursors like this compound, makes it an excellent building block, or scaffold, for the construction of larger, highly ordered structures such as supramolecular assemblies and coordination polymers. nih.gov Supramolecular assemblies are held together by non-covalent forces, while coordination polymers consist of metal ions linked by organic ligands into extended networks. taylorandfrancis.comnih.gov
The cyclohexane unit can act as a rigid spacer, establishing precise geometric distances and orientations between functional units within a larger assembly. mdpi.com For example, diamidecyclohexane-based molecules have been shown to form helical one-dimensional supramolecular scaffolds through hydrogen bonding networks. nih.gov
In the realm of coordination polymers, cyclohexane derivatives are used as linking ligands. While direct use of this compound is less common, its derivatives, such as 1,4-trans-cyclohexanedicarboxylic acid, have been employed as flexible bridging ligands to construct novel coordination polymers with metal ions like Co(II) and Ni(II). rsc.org The predictable stereochemistry of the cyclohexane linker influences the dimensionality and topology of the resulting polymeric network, leading to the formation of structures ranging from wavy sheets to complex three-dimensional frameworks. rsc.org The incorporation of these scaffolds is a key strategy in crystal engineering for designing materials with specific structural and functional properties. taylorandfrancis.com
No Published Research on the Coordination Chemistry of this compound
Following a thorough review of scientific literature and chemical databases, no specific research has been published on the coordination chemistry of this compound. As a result, the information required to construct an article based on the provided outline is not available.
The requested sections and subsections require detailed research findings on topics including:
The specific role of hydrogen bonding and π-stacking interactions in ligand design involving this compound.
The synthesis and structural characterization of coordination polymers built from this specific cyclohexane-derived unit.
Analysis of the metal-ligand interactions, stability, and functionality of complexes formed with this compound.
The absence of studies focused on this particular compound means that no data exists to populate these sections accurately and scientifically. Any attempt to generate content would be speculative and would not adhere to the strict requirement of focusing solely on this compound.
Q & A
Q. What are the optimal synthetic routes for Cyclohexane-1,2-dicarbonitrile, and how do solvent and base selection influence reaction efficiency?
this compound can be synthesized via nucleophilic substitution or condensation reactions. Key factors include:
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilicity and stabilize intermediates .
- Base selection : Potassium carbonate (K₂CO₃) facilitates deprotonation, improving reaction rates and selectivity .
- Temperature control : Elevated temperatures (80–120°C) are often required to overcome kinetic barriers in cyclization steps .
Methodological tip : Monitor reaction progress using thin-layer chromatography (TLC) or in-situ FTIR to detect nitrile group formation.
Q. How can spectroscopic techniques differentiate this compound from structurally similar nitriles like benzene-1,2-dicarbonitrile?
Key spectroscopic distinctions:
- NMR : Cyclohexane derivatives exhibit splitting patterns from chair conformers (e.g., axial vs. equatorial protons), while aromatic analogs show deshielded aromatic protons. For example, cyclohexane protons resonate at δ 1.2–2.5 ppm, whereas benzene protons appear at δ 7.0–8.5 ppm .
- IR : Aliphatic C≡N stretches occur at ~2240 cm⁻¹, slightly lower than aromatic analogs (~2260 cm⁻¹) due to reduced electron withdrawal .
Data contradiction note : Overlapping signals in crowded spectra may require 2D NMR (e.g., HSQC, COSY) or X-ray crystallography for unambiguous assignment .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges in synthesizing this compound derivatives, particularly for axial vs. equatorial substituents?
Stereochemical control is critical for applications in asymmetric catalysis or drug design:
- Chiral auxiliaries : Use enantiopure amines or ligands to direct axial substituent formation .
- Conformational locking : Introduce bulky groups (e.g., tert-butyl) to stabilize specific chair conformers .
- Computational modeling : DFT calculations predict energy barriers for ring-flipping, guiding synthetic design .
Case study : A 2025 study achieved 95% diastereomeric excess using Pd-catalyzed asymmetric cyanation under inert conditions .
Q. How do electronic properties of this compound influence its role in charge-transfer chromophores compared to benzene analogs?
Q. How can contradictory bioactivity data for this compound metabolites be reconciled in toxicological studies?
Metabolites like cyclohexane-1,2-dicarboxylic acid esters show divergent effects in adipocyte differentiation assays:
- Dose dependency : Low concentrations (≤10 µM) promote adipogenesis, while higher doses (≥50 µM) induce cytotoxicity .
- Isotope tracing : Use ¹³C-labeled analogs to track metabolic pathways and identify off-target interactions .
Methodological recommendation : Pair in vitro assays with in vivo models (e.g., rodent studies) to contextualize dose-response relationships .
Q. What are the limitations of using this compound in high-temperature reactions, and how can they be mitigated?
Thermal instability above 150°C leads to decomposition via:
- Retro-cyclization : Reversion to linear nitriles under acidic conditions .
- Oxidation : Formation of carboxylic acids or amides in the presence of O₂ or H₂O .
Mitigation strategies :
- Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation .
- Additives : Introduce radical scavengers (e.g., BHT) to suppress side reactions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
